molecular formula C13H16BFN2O2 B6600883 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 2260683-54-1

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B6600883
CAS No.: 2260683-54-1
M. Wt: 262.09 g/mol
InChI Key: CTOPFQHEBWPOHG-UHFFFAOYSA-N
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Description

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a fluorine atom at position 7 and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl structures for drug development and functional materials .

Properties

IUPAC Name

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOPFQHEBWPOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, NFSI

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and esters

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides can yield biaryl compounds, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane group can participate in reversible covalent interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Ester Substitutions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
  • Key Differences : Replaces the fluorine atom at position 7 with a methyl group at position 1.
  • However, it may enhance solubility in non-polar solvents .
  • Applications : Used as a building block in kinase inhibitor synthesis .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
  • Key Differences : Features a ketone group at position 2 instead of a hydrogen atom.
  • Impact : The ketone introduces hydrogen-bonding capability, which may improve interactions in protein-ligand binding. However, it reduces stability under acidic conditions .
  • Applications : Explored in the synthesis of hypoxia-inducible factor (HIF) inhibitors .
7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole
  • Key Differences : Substitutes the benzimidazole core with an indazole ring and adds a methyl group at position 2.
  • Impact : The indazole scaffold offers enhanced metabolic stability compared to benzimidazole, making it favorable for pharmaceutical applications .
  • Applications : Investigated as a precursor for oncology therapeutics targeting tyrosine kinases .

Biological Activity

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it may interact with various biological targets, particularly in cancer and infectious disease contexts. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C14H17BFNO2
  • Molecular Weight : 261.10 g/mol
  • CAS Number : 837392-56-0

Research indicates that the compound may exert its biological effects through modulation of protein interactions. For example, studies have shown that similar benzimidazole derivatives can inhibit protein-protein interactions crucial for tumorigenesis in B-cell lymphomas by targeting the BCL6 transcriptional repressor . The specific mechanism for this compound remains to be fully elucidated but is likely related to its ability to disrupt key signaling pathways.

Antitumor Activity

Several studies have explored the antitumor potential of compounds structurally related to this compound. Notably:

  • In vitro Studies : Compounds similar to this benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that modifications in the benzimidazole structure led to enhanced potency against diffuse large B-cell lymphoma (DLBCL) cells .

In Vivo Studies

In vivo experiments using xenograft models have provided insights into the compound's pharmacokinetic properties and therapeutic efficacy:

  • Xenograft Models : In a lymphoma xenograft mouse model, compounds with similar structural motifs showed reduced levels of BCL6 following oral administration . This suggests that this compound may also induce target depletion in vivo.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. A comparative analysis of various derivatives has indicated:

CompoundIC50 (µM)Comments
Benzimidazole A0.25High potency against DLBCL
Benzimidazole B0.50Moderate potency; requires further optimization
7-Fluoro CompoundTBDUnder investigation for enhanced efficacy

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicological studies are necessary to evaluate its safety profile. The Material Safety Data Sheet (MSDS) highlights potential hazards associated with exposure but does not provide specific toxicity data for this compound .

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